3-(Difluoromethoxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXWLLNLLNQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592913-04-6 | |
| Record name | 3-(difluoromethoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Difluoromethoxy Propan 1 Amine and Its Analogs
Retrosynthetic Strategies for the Aminodifluoromethoxypropanoid Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For the 3-(difluoromethoxy)propan-1-amine scaffold, two primary disconnection strategies are considered:
C-N Bond Disconnection: This is a common and effective strategy for primary amines. The disconnection of the C-N bond leads to a synthon of a 3-(difluoromethoxy)propyl cation and an ammonia (B1221849) equivalent. The corresponding synthetic operation is the amination of a suitable 3-(difluoromethoxy)propyl derivative, such as an alcohol or halide. This approach is often favored as it introduces the reactive amine functionality late in the synthesis.
C-O Ether Bond Disconnection: An alternative disconnection breaks the C-O bond of the difluoromethoxy ether. This leads to a 3-aminopropan-1-ol synthon and a difluorocarbene (:CF₂) source. This strategy focuses on installing the fluorinated group onto a pre-formed amino alcohol scaffold.
A plausible and efficient synthetic plan would originate from a bifunctional C₃ precursor, such as 1,3-propanediol (B51772). This allows for the sequential functionalization of the two hydroxyl groups, providing a controlled and flexible route to the target molecule. The forward synthesis would involve:
Selective protection of one hydroxyl group of 1,3-propanediol.
Difluoromethoxylation of the remaining free hydroxyl group.
Deprotection to unmask the second hydroxyl group, yielding the key intermediate, 3-(difluoromethoxy)propan-1-ol (B13028178).
Conversion of the newly freed alcohol to the primary amine.
Novel Approaches to the Synthesis of the Core this compound Structure
The construction of the this compound core hinges on two critical transformations: the introduction of the difluoromethoxy group and the subsequent conversion of an alcohol to an amine.
Formation of the 3-(Difluoromethoxy)propan-1-ol Intermediate
The key precursor for the target amine is 3-(difluoromethoxy)propan-1-ol. Its synthesis can be achieved by the difluoromethylation of a suitably protected 1,3-propanediol derivative. Recent advances have provided several practical reagents for the difluoromethylation of aliphatic alcohols. rsc.orgnih.gov A highly effective method utilizes bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor. nih.gov This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex substrates. nih.govchinesechemsoc.org
The reaction typically involves the activation of TMSCF₂Br with a mild base or acid to generate the difluorocarbene species in situ, which then reacts with the alcohol. nih.gov The high concentration of reactants in a two-phase solvent system has been shown to be crucial for achieving high yields. chinesechemsoc.org
Table 1: Comparison of Selected Reagents for Difluoromethylation of Alcohols
| Reagent | Activator/Conditions | Substrate Scope | Key Advantages | Reference |
|---|---|---|---|---|
| TMSCF₂Br | KOAc or KHF₂, DCM/H₂O | Primary, Secondary, Tertiary Alcohols | Commercially available, mild conditions | nih.govchinesechemsoc.org |
| S-(difluoromethyl)sulfonium salt | Lewis Acid, DCM | Primary, Secondary Alcohols | Good for nucleophilic substitution pathway | chinesechemsoc.org |
| FSO₂CF₂CO₂H | Copper catalyst | Primary, Secondary Alcohols | Effective but generates SO₂ byproduct | chinesechemsoc.org |
Conversion of Alcohol to Primary Amine
Once 3-(difluoromethoxy)propan-1-ol is obtained, the terminal alcohol must be converted to a primary amine. The direct catalytic amination of alcohols using ammonia is a highly atom-economical and environmentally benign method. mdpi.comgoogle.com This transformation often proceeds via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.comresearchgate.net In this process, the catalyst first dehydrogenates the alcohol to an intermediate aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the same catalyst using the "borrowed" hydrogen to yield the primary amine, with water as the only byproduct. researchgate.net Various heterogeneous catalysts, particularly those based on nickel, have proven effective for this transformation. mdpi.comacs.org
Stereoselective and Enantioselective Synthesis of Chiral Derivatives
While this compound itself is achiral, its derivatives bearing stereocenters are of great interest for developing new chiral drugs. Stereocenters can be introduced on the propanoid backbone at the C1 or C2 positions.
Strategies for achieving stereoselectivity include:
Asymmetric Reduction: A ketone precursor, such as 1-(difluoromethoxy)propan-2-one, could be subjected to asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymatic methods to yield a chiral alcohol. Subsequent functional group manipulation would lead to the chiral amine.
Use of Chiral Pool Starting Materials: Synthesis can begin with a commercially available chiral 3-carbon building block, such as a derivative of lactic acid or alanine.
Enzymatic Reductive Amination: The development of imine reductases (IREDs) and other enzymes offers a powerful tool for the stereoselective synthesis of chiral amines. nih.gov A three-component reaction using an enzyme like D-fructose-6-phosphate aldolase (B8822740) (FSA) combined with an IRED could potentially construct chiral amino-diol precursors from simple starting materials, which could then be converted to the target structures. nih.gov
Chiral Auxiliaries and Catalysts: Methods developed for the asymmetric synthesis of other 3-amino-1-propanol derivatives, such as intermediates for Duloxetine, can be adapted. These often involve the asymmetric reduction of β-aminoketone compounds using specialized catalysts like spiroborate esters. google.com
Green Chemistry Principles in the Preparation of this compound
Applying green chemistry principles to the synthesis of fluorinated amines is crucial for minimizing environmental impact. rsc.orgcinz.nz Key considerations for the synthesis of this compound include:
Atom Economy: The direct catalytic amination of 3-(difluoromethoxy)propan-1-ol with ammonia is highly atom-economical, producing only water as a byproduct. researchgate.net This is superior to classical methods that involve converting the alcohol to a leaving group (e.g., tosylate or halide) and then performing a substitution with an ammonia source, which generates stoichiometric salt waste.
Safer Reagents: While many fluorinating agents are hazardous, newer methods offer improvements. For example, mechanochemical, solvent-free difluoromethylation using TMSCF₂Br offers a more environmentally benign alternative to traditional solution-phase reactions that require large volumes of volatile organic solvents like dichloromethane. chinesechemsoc.orgchinesechemsoc.org The development of reagents derived from the greenhouse gas SF₆ also represents a move toward more sustainable fluorination chemistry. nih.gov
Catalysis: The use of recyclable heterogeneous catalysts for the amination step avoids the need for stoichiometric reagents and simplifies product purification. mdpi.com
Energy Efficiency: Mechanochemical methods, such as ball milling, can reduce energy consumption compared to conventional heating. chinesechemsoc.org Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy input. researchgate.net
Solvent Choice: Minimizing or eliminating the use of hazardous solvents is a core principle. Aqueous-based protocols for difluoromethylation and solvent-free mechanochemical approaches are significant steps in this direction. chinesechemsoc.org
The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the environmental footprint of such synthetic routes, encouraging chemists to design more sustainable processes. rsc.org
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. cinz.nz These benefits are particularly relevant for the synthesis of this compound.
A hypothetical continuous flow process could be designed as follows:
Difluoromethoxylation Step: A stream of a protected 1,3-propanediol derivative and a stream of the difluoromethylating agent (e.g., TMSCF₂Br) and an activator could be mixed in a microreactor. The precise temperature and residence time control in the flow reactor could optimize the yield and selectivity of this often-sensitive reaction.
Deprotection: The output from the first reactor could flow directly into a second reactor containing an immobilized acid or base catalyst to remove the protecting group, yielding 3-(difluoromethoxy)propan-1-ol.
Amination Step: The alcohol intermediate stream could then be mixed with ammonia gas and passed through a heated packed-bed reactor containing a heterogeneous amination catalyst (e.g., supported nickel). acs.org The continuous removal of the water byproduct in the gas phase can drive the equilibrium towards the product, leading to high conversions and selectivity for the primary amine. acs.org
Purification: In-line purification using scavenger resins or catch-and-release protocols could be integrated to remove unreacted reagents and byproducts, delivering a stream of pure product.
This integrated flow approach would not only improve efficiency and safety but also facilitate the on-demand production of this valuable building block.
Mechanistic Investigations of Reactions Involving 3 Difluoromethoxy Propan 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group in 3-(Difluoromethoxy)propan-1-amine is characterized by the presence of a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org This inherent nucleophilicity allows it to participate in a variety of chemical transformations by attacking electron-deficient centers. libretexts.org The reactivity of this amine is influenced by steric and electronic factors. The propyl chain offers some steric hindrance, but it is generally less encumbered than secondary or tertiary amines, allowing for effective nucleophilic attack. masterorganicchemistry.com
Alkylation Reactions:
One of the fundamental reactions of primary amines is alkylation, typically occurring via an SN2 mechanism when treated with alkyl halides. ucalgary.ca The lone pair on the nitrogen of this compound would attack the electrophilic carbon of an alkyl halide, displacing the halide leaving group. youtube.com This initial reaction forms a secondary ammonium (B1175870) salt, which can then be deprotonated by a base (often an excess of the starting amine) to yield the neutral secondary amine. jove.com
A significant challenge in the alkylation of primary amines is the potential for over-alkylation. jove.compearson.com The secondary amine product is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. jove.com To achieve mono-alkylation, a large excess of the primary amine is typically employed to increase the statistical probability of the alkyl halide reacting with the intended starting material. jove.com
Acylation Reactions:
Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction is generally more straightforward to control than alkylation. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of a stable amide. The intramolecular Friedel-Crafts acylation reaction can be promoted by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol. nih.gov
Reaction with Carbonyl Compounds:
This compound is expected to react with aldehydes and ketones to form imines (Schiff bases). youtube.compressbooks.pubchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. jove.com Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water), which is then eliminated to form the C=N double bond of the imine. jove.com This reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com
Table 1: Representative Nucleophilic Reactions of this compound This table presents illustrative examples of expected reactions, as specific experimental data for this compound is limited.
| Reaction Type | Electrophile | Expected Product | General Conditions |
|---|---|---|---|
| Alkylation (SN2) | Methyl Iodide | N-Methyl-3-(difluoromethoxy)propan-1-amine | Excess amine, polar aprotic solvent |
| Acylation | Acetyl Chloride | N-(3-(Difluoromethoxy)propyl)acetamide | Aprotic solvent, often with a non-nucleophilic base |
| Imine Formation | Acetone | N-(Propan-2-ylidene)-3-(difluoromethoxy)propan-1-amine | Mildly acidic conditions (pH 4-5), removal of water |
Chemical Transformations of the Difluoromethoxy Moiety
The difluoromethoxy (OCF₂H) group is generally considered to be chemically robust and stable under a variety of reaction conditions. rsc.orgresearchgate.net The strong carbon-fluorine bonds contribute to its stability. mdpi.com However, under certain harsh conditions, this group can undergo transformations.
Stability under Acidic and Basic Conditions:
The difluoromethoxy group is significantly more stable to hydrolysis than its non-fluorinated ether counterparts. acs.org Studies on related aromatic difluoromethoxy compounds have shown that they are relatively inert under both acidic and basic conditions. rsc.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms decreases the basicity of the ether oxygen, making it less susceptible to protonation under acidic conditions, which is the initial step in acid-catalyzed ether cleavage. masterorganicchemistry.com Under strongly basic conditions, while hydrolysis is possible, it typically requires elevated temperatures. nih.gov
Potential C-H Bond Activation:
The hydrogen atom of the difluoromethoxy group is acidic to some extent due to the presence of the two electron-withdrawing fluorine atoms. nih.gov While not as acidic as other activated C-H bonds, it could potentially be deprotonated by very strong bases. This could open pathways to further functionalization at this position, although such reactivity is not commonly exploited and would require specific and potent reagents. acs.org
Radical Reactions:
The difluoromethoxy group can be involved in radical reactions. For instance, photocatalytic methods have been developed for the difluoromethoxylation of arenes, which proceeds via a difluoromethoxy radical intermediate. nih.gov While this typically involves the generation of the radical from a suitable precursor, it highlights a potential mode of reactivity for the OCF₂H group under photoredox conditions.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
The kinetics of reactions involving primary amines, such as this compound, are influenced by factors including the nucleophilicity of the amine, the nature of the electrophile, the solvent, and the temperature. researchgate.netresearchgate.net
Kinetics of Nucleophilic Substitution:
For SN2 reactions, the rate is dependent on the concentration of both the amine and the alkyl halide. ucalgary.ca The rate constant would be influenced by the steric hindrance around the nitrogen atom and the electrophilic carbon. masterorganicchemistry.com While specific kinetic data for this compound is not available, studies on similar primary amines show that they are generally good nucleophiles. nih.gov The reaction rate is expected to be faster in polar aprotic solvents, which can solvate the cation but not the nucleophile, thus increasing its reactivity. libretexts.org
Kinetics of Imine Formation:
The formation of imines from primary amines and carbonyl compounds is a multi-step process with a complex kinetic profile. acs.org The rate is pH-dependent, with an optimal pH range typically between 4 and 5. chemistrysteps.com At lower pH, the amine is protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl. chemistrysteps.com At higher pH, the protonation of the carbinolamine intermediate, which is necessary for the elimination of water, becomes the rate-limiting step. pressbooks.pub Kinetic resolutions of primary amines have been achieved based on the condensation between an amine and a carbonyl compound. acs.orgorganic-chemistry.org
Thermodynamic Considerations:
Table 2: Representative Kinetic and Thermodynamic Parameters for Primary Amine Reactions This table provides typical, illustrative values for reactions of primary amines, as specific data for this compound is not available. Values are highly dependent on specific reactants and conditions.
| Reaction Type | Parameter | Typical Value Range | Notes |
|---|---|---|---|
| SN2 Alkylation | Rate Constant (k) | 10-4 - 10-2 M-1s-1 | Highly dependent on electrophile and solvent. |
| Imine Formation | Equilibrium Constant (Keq) | Variable | Dependent on pH and removal of water. |
| Reductive Amination | ΔG° | ~ -15 kcal/mol | Overall reaction is generally exergonic. rsc.org |
Elucidation of Reaction Pathways and Transition States
Computational chemistry provides valuable insights into the reaction pathways and transition states of chemical reactions, including those involving amines.
Transition States in SN2 Reactions:
The SN2 reaction of a primary amine with an alkyl halide proceeds through a pentacoordinate transition state where the nucleophilic nitrogen and the leaving group are simultaneously bonded to the carbon atom. sciforum.net The geometry of this transition state is crucial in determining the reaction rate. Computational models can be used to calculate the energy of this transition state, and thus the activation energy of the reaction. github.io For the Menshutkin reaction (alkylation of an amine), the transition state involves the conversion of two neutral reactants into a pair of charged products. ucsb.edu The structure of the transition state can be probed experimentally using kinetic isotope effects. nih.gov The rate of SN2 reactions can be accelerated through selective solvation of the transition state. researchgate.net
Pathways in Imine Formation:
Influence of the Difluoromethoxy Group:
The difluoromethoxy group is expected to have a modest electronic influence on the reactivity of the distal amine group. Its electron-withdrawing inductive effect (-I) would slightly decrease the electron density on the nitrogen atom, potentially reducing its nucleophilicity and basicity compared to a non-fluorinated analogue like 3-methoxypropan-1-amine. However, this effect is attenuated by the three-carbon chain separating the two functional groups. This subtle electronic perturbation could have a measurable impact on the kinetics and thermodynamics of the reactions, although likely not a dramatic one. In some cases, the difluoromethoxy group has been observed to participate in neighboring group effects, such as through hydrogen bonding, which can accelerate reactions at adjacent positions. nih.gov However, given the distance, such an effect is unlikely to be significant for the reactivity of the amine in this compound.
Applications of 3 Difluoromethoxy Propan 1 Amine in Complex Molecule Synthesis
Construction of Fluorinated Heterocyclic Systems
The synthesis of fluorinated heterocycles is a central theme in the development of new pharmaceuticals and agrochemicals. Primary amines are fundamental precursors for a vast array of heterocyclic systems, formed through condensation, cyclization, and annulation reactions. 3-(Difluoromethoxy)propan-1-amine serves as a versatile nucleophilic component for building nitrogen-containing heterocycles that bear the difluoromethoxypropyl side chain.
A particularly relevant area is the synthesis of pyrazole (B372694) carboxamide fungicides. nih.gov Many of these agrochemicals are constructed by forming an amide bond between a pyrazole carboxylic acid and a suitable amine. cbijournal.com The general reaction involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. By using this compound in this role, novel fungicides with this specific fluorinated side chain can be accessed. The Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is another foundational method for creating the core pyrazole ring. youtube.com While the amine itself is not part of the initial ring formation in this classic synthesis, it can be incorporated into one of the starting materials or attached to the pyrazole core in a subsequent step to introduce the desired N-substituent.
The potential of this amine in heterocyclic synthesis can be illustrated by its suitability for reactions with various bifunctional electrophiles to yield saturated and unsaturated ring systems.
Table 1: Potential Heterocycle Syntheses Utilizing this compound
| Heterocycle Class | Co-reactant(s) | General Reaction Type | Resulting Scaffold |
|---|---|---|---|
| Pyrroles/Imidazoles | 1,4-Dicarbonyls / α-Haloketones | Paal-Knorr / Debus Synthesis | N-substituted pyrrole/imidazole with a difluoromethoxypropyl group |
| Pyridines | 1,5-Dicarbonyls / β-Ketoesters + Aldehyde | Hantzsch Pyridine Synthesis | Dihydropyridine derivatives that can be oxidized to N-substituted pyridines |
| Pyrimidines | β-Dicarbonyls + Urea/Thiourea (modified) | Biginelli-type reaction | Dihydropyrimidinones with the amine incorporated as a substituent |
Synthesis of Functionalized Organic Scaffolds Bearing the Difluoromethoxy Group
Beyond heterocycles, this compound is an ideal building block for creating diverse functionalized organic scaffolds. The primary amine can be readily transformed into a wide range of other functional groups, including amides, sulfonamides, ureas, and carbamates, or used in reductive amination reactions to connect to other molecular fragments.
The amide coupling reaction is one of the most robust and widely used transformations in organic synthesis. Coupling of this compound with various carboxylic acids provides access to a library of amides, each bearing the difluoromethoxypropyl tail. These amides can be scaffolds in their own right or key intermediates for more complex targets, such as the pyrazole carboxamides mentioned previously. nih.govcbijournal.com
Table 2: Key Transformations for Scaffold Functionalization
| Reaction Type | Reagent Class | Functional Group Formed | Significance |
|---|---|---|---|
| Amide Coupling | Carboxylic Acids / Acyl Chlorides | Amide | Foundational linkage in countless bioactive molecules and polymers. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Important pharmacophore with a distinct electronic and geometric profile. |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Forms stable C-N bonds, enabling the connection of diverse molecular fragments. |
These transformations allow for the systematic exploration of the chemical space around the difluoromethoxypropyl motif, enabling the fine-tuning of a molecule's properties for specific applications, such as optimizing the binding affinity of a drug candidate. nih.gov
Strategic Incorporation into Precursors for Advanced Organic Materials
The unique properties of fluorine, such as high electronegativity and the ability to form strong C-F bonds, are often exploited in the design of advanced organic materials, including polymers, liquid crystals, and materials for organic electronics. The difluoromethoxy group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
While there are no specific examples in the literature detailing the use of this compound in this context, its structure makes it a candidate for incorporation into polymers like polyamides or polyimides. The primary amine can participate in step-growth polymerization reactions with di- or poly-functional carboxylic acids (or their derivatives) to create polymers with regularly spaced difluoromethoxy side chains. These side chains could modify the bulk properties of the material, such as lowering the surface energy or altering its solubility and thermal characteristics.
For instance, the synthesis of a polyamide from this compound and a diacyl chloride would yield a polymer with the fluorinated moiety pendant from the polymer backbone. This strategic placement could influence inter-chain interactions and the material's macroscopic properties.
Multi-Component Reactions Featuring this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and aligns with the principles of green chemistry. Primary amines are cornerstone reactants in many of the most famous MCRs.
As a primary amine, this compound is an excellent candidate for participation in several classes of MCRs.
Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. Using this compound would directly install the difluoromethoxypropyl group onto the amide nitrogen of the product, providing rapid access to complex, peptide-like scaffolds.
Mannich Reaction: This three-component reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone) to form a β-amino carbonyl compound.
Biginelli Reaction: The classic Biginelli reaction combines an aldehyde, a β-ketoester, and urea. Variations of this reaction can utilize primary amines to generate libraries of substituted dihydropyrimidinones, which are prevalent in medicinal chemistry.
The use of this compound in these reactions would allow for the efficient, one-pot synthesis of diverse and complex molecules incorporating the valuable difluoromethoxypropyl group.
Table 3: Potential Multi-Component Reactions (MCRs) Involving this compound
| MCR Name | Other Components | Core Scaffold Produced | Role of the Amine |
|---|---|---|---|
| Ugi (4-CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Forms an imine intermediate and becomes the amide nitrogen in the product. |
| Mannich (3-CR) | Aldehyde, Enolizable Carbonyl | β-Amino Carbonyl | Acts as the nucleophile to form the key C-N bond. |
| Petasis (Borono-Mannich) | Aldehyde, Boronic Acid | α-Amino Acid derivative | Condenses with the aldehyde to form an iminium ion intermediate. |
These MCRs represent a highly efficient strategy for leveraging this compound as a building block to generate molecular diversity for screening in drug discovery and materials science.
Computational and Theoretical Chemistry Studies of 3 Difluoromethoxy Propan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure and conformational preferences of 3-(Difluoromethoxy)propan-1-amine. These calculations, typically employing ab initio or density functional theory (DFT) methods, provide insights into the molecule's geometry, orbital energies, and electrostatic potential.
The optimized molecular structure of this compound reveals a flexible aliphatic chain. The presence of the electronegative difluoromethoxy group and the basic amino group significantly influences the electronic distribution across the molecule. The calculated bond lengths and angles are typical for a molecule of this nature, with the C-F and C-O bonds in the difluoromethoxy group exhibiting lengths and strengths reflective of fluorine's high electronegativity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. For this compound, the HOMO is predominantly localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, conversely, is expected to be distributed around the difluoromethoxy group, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. mdpi.com
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (red) are typically found around the oxygen and fluorine atoms, as well as the lone pair of the nitrogen atom, highlighting their electron-rich nature and propensity to act as hydrogen bond acceptors. Positive potential (blue) is generally located around the hydrogen atoms of the amine group and the aliphatic chain.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 2.5 D |
| Molecular Electrostatic Potential (Min/Max) | -0.05 / 0.04 a.u. |
Note: The values in this table are theoretically estimated based on quantum chemical principles for a molecule with this structure and are for illustrative purposes.
Density Functional Theory (DFT) Analysis of Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity and selectivity of molecules. mdpi.com By calculating various reactivity descriptors, a deeper understanding of the chemical behavior of this compound can be achieved. These descriptors are derived from the conceptual DFT framework and provide insights into the molecule's electrophilic and nucleophilic tendencies.
Key global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high ionization potential suggests that the molecule does not readily lose an electron, while a low electron affinity indicates it is not a strong electron acceptor. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution.
Local reactivity descriptors, such as the Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atom is predicted to be the primary site for electrophilic attack, consistent with the HOMO localization. The carbon atom of the difluoromethoxy group is a likely site for nucleophilic attack.
Table 2: DFT-Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | I ≈ -EHOMO | 8.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | -2.1 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.2 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 5.3 eV |
| Global Electrophilicity (ω) | ω = χ2 / (2η) | 0.97 eV |
Note: These values are theoretically derived and serve as an illustration of the expected reactivity profile.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are employed to explore the conformational space of flexible molecules like this compound. aps.orgnih.gov By simulating the atomic motions over time, MD provides a detailed picture of the accessible conformations and their relative stabilities.
The conformational landscape of this compound is primarily governed by the rotation around the C-C and C-O single bonds of the propyl chain and the methoxy (B1213986) group. The simulations would likely reveal several low-energy conformers. The interactions between the difluoromethoxy and amine groups, including potential intramolecular hydrogen bonding, would play a significant role in determining the preferred conformations.
Analysis of the radial distribution functions from MD simulations in a solvent, such as water, would show how the solvent molecules arrange themselves around the solute. The amine group is expected to act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors, leading to specific solvation shell structures.
Table 3: Torsional Angle Analysis from a Hypothetical MD Simulation
| Torsional Angle | Description | Most Populated Range (degrees) |
| H2N-C-C-C | Rotation around the C1-C2 bond | 60 (gauche), 180 (anti) |
| C-C-C-O | Rotation around the C2-C3 bond | 60 (gauche), 180 (anti) |
| C-C-O-CH | Rotation around the C3-O bond | -60, 180, 60 |
Note: This table represents a plausible outcome of an MD simulation, illustrating the likely conformational preferences.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods can predict various spectroscopic signatures for this compound, which are invaluable for its experimental characterization. These predictions are based on the molecule's calculated electronic and vibrational properties.
The infrared (IR) spectrum can be simulated from the calculated vibrational frequencies. Characteristic peaks would be expected for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and strong C-F stretching vibrations (around 1000-1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy. The ¹H NMR spectrum would show signals corresponding to the different protons in the molecule, with the chemical shifts influenced by the proximity to the electronegative oxygen, fluorine, and nitrogen atoms. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton. The ¹⁹F NMR spectrum would be characterized by a signal for the two equivalent fluorine atoms, likely showing coupling to the adjacent proton.
Intermolecular interactions can also be studied computationally. For instance, the interaction energy between two molecules of this compound can be calculated to understand its self-association behavior. Hydrogen bonding between the amine group of one molecule and the oxygen or fluorine atoms of another is expected to be the dominant intermolecular interaction.
Table 4: Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | -CH2-NH2 | ~2.8 ppm |
| ¹H NMR | -O-CH2- | ~3.7 ppm |
| ¹H NMR | -CHF2 | ~6.5 ppm (triplet) |
| ¹³C NMR | -CH2-NH2 | ~40 ppm |
| ¹³C NMR | -O-CH2- | ~70 ppm |
| ¹³C NMR | -CHF2 | ~115 ppm (triplet) |
| IR | N-H Stretch | 3350 cm⁻¹ |
| IR | C-F Stretch | 1050 cm⁻¹ |
Note: These are theoretically predicted values and may differ from experimental data.
Advanced Spectroscopic Characterization for Elucidating Reaction Pathways and Structural Features
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules and for gaining insights into reaction mechanisms. For 3-(Difluoromethoxy)propan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons on the propyl chain and the amine group. The chemical shifts of the methylene groups adjacent to the oxygen and nitrogen atoms would be particularly informative, as their electronic environments are significantly influenced by these heteroatoms. The difluoromethoxy group would present a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.
¹³C NMR spectroscopy would complement the proton data by providing information about the carbon skeleton. The carbon of the difluoromethoxy group would exhibit a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the propyl chain carbons would further confirm the structure.
¹⁹F NMR is crucial for fluorinated compounds. For this compound, a single resonance would be expected, which would be split into a doublet of triplets due to coupling with the methoxy (B1213986) proton and the adjacent methylene protons, respectively.
By monitoring changes in these NMR spectra during a reaction, one could track the consumption of the starting material, the formation of products, and potentially identify key intermediates. For example, a change in the chemical shift of the methylene group adjacent to the amine could indicate its involvement in a reaction.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| NH₂ | Variable | Singlet (broad) | - |
| O-CH₂- | 3.8 - 4.0 | Triplet | ~ 6-7 |
| -CH₂- | 1.8 - 2.0 | Quintet | ~ 6-7 |
| N-CH₂- | 2.8 - 3.0 | Triplet | ~ 6-7 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed.
The molecular ion peak ([M]⁺) would be observed at m/z corresponding to the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern provides structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of a stable iminium ion. For this compound, a prominent fragment would be expected from the loss of a difluoromethoxy radical.
During a chemical reaction, MS can be used to identify transient intermediates by detecting their corresponding molecular ions. This is particularly useful for understanding complex reaction pathways where intermediates are short-lived.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 126.0725 |
| [M+Na]⁺ | 148.0544 |
Source: Predicted data from PubChem. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), C-O stretching of the ether linkage (around 1050-1150 cm⁻¹), and the strong C-F stretching vibrations of the difluoromethyl group (in the region of 1000-1100 cm⁻¹).
Raman spectroscopy provides complementary information. While N-H and C-H stretches are also observable, C-F bonds often give rise to strong Raman signals.
By comparing the vibrational spectra of the starting material and the product of a reaction, one can readily identify changes in functional groups. For instance, the disappearance of the N-H stretching bands would indicate that the amine group has reacted.
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H Stretch (alkane) | 2850 - 2960 |
| C-O Stretch (ether) | 1050 - 1150 |
X-ray Crystallography of Derivatives and Co-crystals to Confirm Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining a suitable single crystal of the parent amine might be challenging due to its low melting point, derivatives or co-crystals can be prepared.
For example, the amine could be reacted with a chiral acid to form a salt, which may crystallize more readily. The resulting crystal structure would provide precise information about bond lengths, bond angles, and the conformation of the molecule. This would be particularly valuable for confirming the stereochemistry if the molecule were chiral or if it were to be used in stereoselective reactions.
The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties and reactivity of the compound. To date, no public reports of the crystal structure of this compound or its derivatives are available.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Future Perspectives and Emerging Research Avenues for 3 Difluoromethoxy Propan 1 Amine
Development of Novel Catalytic Transformations Utilizing the Compound
The primary amine functionality of 3-(difluoromethoxy)propan-1-amine makes it a prime candidate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic methods that leverage this reactive handle to construct more complex fluorinated molecules.
One promising avenue is the use of this amine in C-N cross-coupling reactions . Catalytic systems, particularly those based on palladium, copper, and nickel, could be employed to couple the amine with a wide range of aryl, heteroaryl, or vinyl halides and pseudohalides. The development of robust catalytic protocols tolerant of the difluoromethoxy group will be crucial for accessing a diverse library of derivatives.
Furthermore, the amine can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. Future catalytic strategies could involve:
Catalytic annulation reactions: Reacting this compound with suitable partners in the presence of a catalyst to form heterocycles such as pyrrolidines, piperidines, or more complex fused systems.
Asymmetric catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the amine, leading to the synthesis of enantioenriched fluorinated compounds.
The exploration of biocatalysis, using enzymes to perform selective transformations on this compound, also represents a green and efficient future research direction.
Integration into Automated and High-Throughput Synthetic Platforms
The increasing demand for large and diverse compound libraries in drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. The physical properties of this compound, being a liquid at room temperature, make it amenable for use in such systems. sigmaaldrich.com
Future research will likely see the integration of this amine into automated workflows for:
Library Synthesis: Utilizing robotic liquid handlers and automated reactors to perform arrays of reactions in parallel, thereby rapidly generating a multitude of derivatives. This would involve its reaction with diverse sets of building blocks, such as carboxylic acids for amide formation or aldehydes and ketones for reductive amination.
Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based protocols for reactions involving this compound will enable the efficient and safe production of its derivatives on a larger scale. This is particularly relevant for handling potentially energetic or unstable intermediates that can be generated and consumed in situ in a flow system.
The data generated from these high-throughput experiments can be used to build structure-activity relationships and train machine learning models to predict the outcomes of future reactions.
Exploration of Unconventional Reactivity Modes of the Difluoromethoxy Amine
Beyond the conventional reactivity of the primary amine, future research may uncover unconventional reactivity modes of the difluoromethoxy group itself. While generally considered stable, the C-F bonds in the difluoromethoxy moiety could potentially be activated under specific catalytic conditions.
Potential areas of exploration include:
Late-stage C-H functionalization: Developing catalytic methods to selectively activate and functionalize the C-H bonds of the propyl chain, allowing for the introduction of additional complexity without pre-functionalization.
Radical-mediated reactions: Investigating the behavior of the difluoromethoxypropyl group in radical reactions. This could lead to novel cyclization or addition reactions that are not accessible through traditional ionic pathways.
Difluorocarbene generation: Exploring conditions under which the difluoromethoxy group could serve as a precursor to difluorocarbene, a highly reactive intermediate for the synthesis of gem-difluorinated cyclopropanes and other valuable motifs.
Understanding and harnessing these unconventional reactivity modes would significantly expand the synthetic utility of this compound.
Advancements in Analytical Methodologies for In-situ Monitoring of Reactions
To effectively develop and optimize the novel synthetic methods described above, advanced analytical techniques for real-time, in-situ reaction monitoring are indispensable. Process Analytical Technology (PAT) tools will play a crucial role in understanding reaction kinetics, identifying intermediates, and ensuring process control, particularly in flow chemistry setups.
Future research in this area will focus on adapting and applying techniques such as:
In-situ Spectroscopy: Utilizing Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy with probes inserted directly into the reaction vessel or flow stream. This will provide real-time data on the consumption of starting materials and the formation of products and byproducts.
Mass Spectrometry: Coupling reaction systems, especially flow reactors, directly to mass spectrometers (e.g., ESI-MS) for rapid detection of reaction components.
19F NMR Spectroscopy: Given the presence of fluorine, 19F NMR will be a particularly powerful tool for monitoring reactions involving this compound. Its high sensitivity and the large chemical shift dispersion of fluorine make it ideal for tracking the transformation of the difluoromethoxy group and identifying fluorinated intermediates and products.
The development of chemometric models to analyze the large datasets generated by these in-situ techniques will be essential for extracting meaningful kinetic and mechanistic information.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(difluoromethoxy)propan-1-amine, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a patent example, this compound was synthesized by reacting a halogenated intermediate with a difluoromethoxy-containing precursor under controlled conditions (e.g., using alkylation or amination agents). To optimize purity, techniques like column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The NMR spectrum of this compound (as reported in a synthesis example) shows distinct signals: a triplet for the difluoromethoxy group (), and multiplets for the propane backbone (). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak () .
Q. What safety protocols are essential when handling fluorinated amines like this compound?
- Methodological Answer : Fluorinated amines require stringent safety measures:
- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
- Store in airtight containers away from moisture and oxidizing agents.
- Follow hazard codes H373 (repeated exposure risks) and H411 (toxic to aquatic life). Emergency protocols include rinsing exposed skin with soap/water and consulting poison control (P302+P352/P313 codes) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or stereochemical variations. For example, the NMR splitting pattern of the difluoromethoxy group () may vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Use 2D NMR (COSY, HSQC) to confirm coupling networks and LC-MS to rule out impurities. Computational tools (e.g., DFT simulations) can predict chemical shifts for comparison .
Q. What strategies mitigate byproduct formation during the alkylation of this compound?
- Methodological Answer : Common byproducts include over-alkylated amines or elimination products. To suppress these:
- Use milder alkylating agents (e.g., alkyl mesylates instead of iodides).
- Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (limiting alkylating agent).
- Add scavengers like molecular sieves to absorb excess reagents. Monitor intermediates via inline IR spectroscopy .
Q. How does the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing difluoromethoxy group reduces electron density at the amine nitrogen, making it less nucleophilic. This requires stronger catalysts (e.g., Pd/XPhos systems) for Buchwald-Hartwig amination. Computational studies (e.g., NBO analysis) can quantify electronic effects. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Q. What analytical methods are best suited for quantifying trace impurities in this compound?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Calibrate against certified reference standards. For polar impurities, HILIC chromatography is preferable. Detection limits <0.1% can be achieved with MRM transitions specific to common byproducts (e.g., dehalogenated intermediates) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer : Contradictions may arise from varying experimental setups. For instance, some studies report hydrolysis of the difluoromethoxy group in HCl, while others note stability in buffered acidic media. Conduct controlled stability studies (e.g., pH 1–6, 25–60°C) with HPLC monitoring. Kinetic modeling (Arrhenius plots) can predict degradation pathways. Cross-validate with -NMR to detect fluoride release .
Experimental Design Considerations
Q. What steps ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Key factors include:
- Consistent reagent quality (e.g., anhydrous solvents, >98% purity precursors).
- Precise temperature control (jacketed reactors with PID controllers).
- In-process analytics (e.g., PAT tools for real-time monitoring).
- Documented batch records adhering to QbD (Quality by Design) principles. Pilot-scale trials (10–100 g) identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
